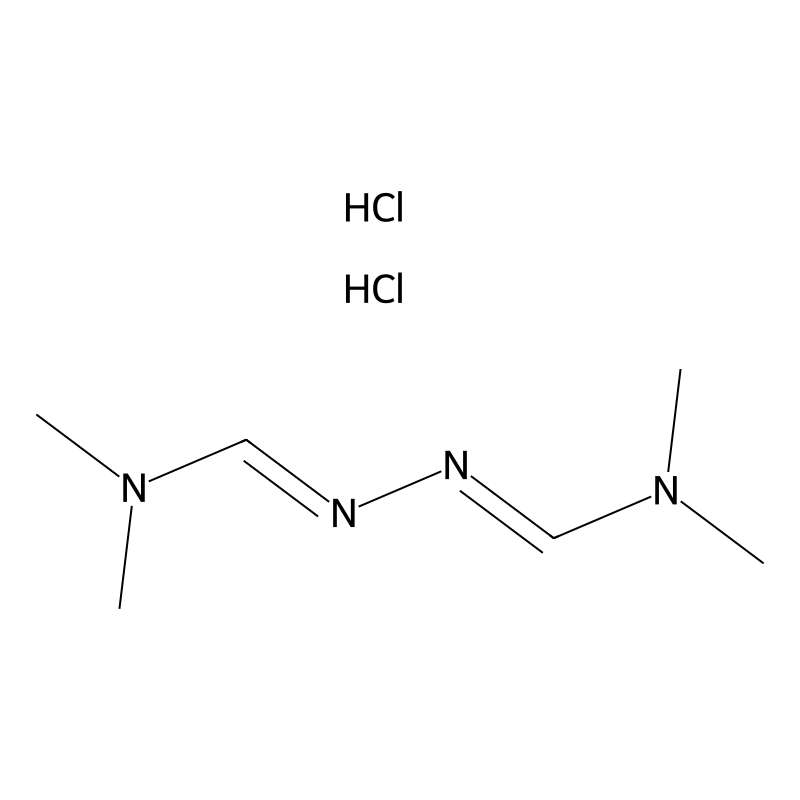

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthons for Various Heterocycles

Field: Organic Chemistry

Inhibition of Pathogenic Bacteria

Field: Microbiology

Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A.

Synthesis of Methylene Blue

Vulcanization of Rubber

Polymerization-Induced Self-Assembly

Field: Polymer Chemistry

Hydrolytic Behavior Study

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has the molecular formula C₆H₁₆Cl₂N₄ and a molecular weight of approximately 215.12 g/mol . The compound is a hydrazone derivative, characterized by the presence of dimethylamino and formohydrazonamide functional groups. It typically appears as a white crystalline powder and is soluble in water due to its dihydrochloride form.

Currently, there is no scientific research readily available describing a specific mechanism of action for DMFA dihydrochloride.

As with any new compound, it is advisable to handle DMFA dihydrochloride with caution due to limited information on its safety profile. Potential hazards might include:

- Condensation Reactions: It can react with aldehydes or ketones to form additional hydrazone derivatives.

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding amines and acids.

- Redox Reactions: The presence of nitrogen atoms allows for potential redox activity, although specific reactions need to be investigated further.

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride exhibits various biological activities. Preliminary studies suggest potential:

- Antimicrobial Properties: Some derivatives of hydrazones have shown efficacy against bacteria and fungi.

- Antitumor Activity: Certain hydrazone compounds have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.

Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride typically involves:

- Formation of Hydrazone: Reacting dimethylformamide with dimethylamine and a suitable aldehyde or ketone.

- Crystallization: Purifying the product through crystallization from aqueous hydrochloric acid to obtain the dihydrochloride salt.

This method emphasizes controlling reaction conditions to optimize yield and purity.

The compound finds applications in various fields:

- Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological properties.

- Agricultural Chemicals: Investigated for use in developing agrochemicals due to its antimicrobial properties.

- Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding the compound's behavior in biological systems. Initial findings suggest that it may interact with:

- Proteins: Binding studies could reveal its affinity for specific proteins, which may lead to enzyme inhibition or modulation.

- Cell Membranes: Its solubility indicates potential interactions with cellular membranes, impacting drug delivery systems.

Further pharmacokinetic and pharmacodynamic studies are necessary to clarify these interactions.

Several compounds share structural similarities with N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride. Here are some comparisons highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylformamide | C₃H₇N | Solvent properties; lacks hydrazone structure |

| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Antipyretic properties; different functional groups |

| Benzaldehyde hydrazone | C₇H₈N₂ | Simple hydrazone; lacks dimethylamino group |

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride stands out due to its dual functionality as both an amine and a hydrazone, which may enhance its biological activity compared to simpler analogs.

Laboratory-Scale Synthesis Routes

Precursor Selection and Reaction Stoichiometry

The synthesis of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride requires careful selection of precursors and precise stoichiometric control to achieve optimal yields and product purity [1] [2]. The primary synthetic route involves a two-step procedure utilizing N,N-dimethylformamide as the starting material, which undergoes initial activation followed by hydrazine incorporation [3].

The first step involves the reaction of N,N-dimethylformamide with thionyl chloride to generate the reactive iminium intermediate [3]. This activation step requires a molar ratio of 6.0:1.3 for N,N-dimethylformamide to thionyl chloride, respectively, to ensure complete conversion while minimizing side reactions [4]. The stoichiometric requirements have been optimized through systematic studies demonstrating that excess N,N-dimethylformamide serves both as reactant and solvent medium [5].

| Reagent | Molecular Formula | Molecular Weight (g/mol) | Molar Ratio | Typical Amount (mmol) | Function |

|---|---|---|---|---|---|

| Dimethylformamide | C₃H₇NO | 73.09 | 6.0 | 600 | Solvent/Reactant |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.3 | 130 | Activating Agent |

| Hydrazine Monohydrate | NH₂NH₂·H₂O | 50.06 | 1.0 | 100 | Nucleophile |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 1.0 | 100 | Base |

The second step incorporates hydrazine monohydrate as the nucleophilic component, which attacks the activated N,N-dimethylformamide intermediate to form the desired hydrazonamide structure [3]. Research has established that a 1:1 molar ratio of hydrazine monohydrate to the activated intermediate provides optimal conversion efficiency while minimizing competing reactions [6].

The reaction proceeds through formation of an intermediate azine dihydrochloride salt, which requires subsequent treatment with sodium carbonate to liberate the free base form [3]. This neutralization step employs equimolar amounts of sodium carbonate relative to the hydrazine input, ensuring complete conversion to the target compound [7].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems significantly influences reaction kinetics, product selectivity, and overall synthetic efficiency [8]. N,N-dimethylformamide serves as the primary reaction medium due to its dual role as both reactant and solvent, providing optimal dissolution of all reaction components [9].

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|

| DMF | 0-25 | 24-48 | 95 | 98 | Standard conditions |

| DMF/Ether | 25-50 | 12-24 | 88-92 | 96-98 | Extraction workup |

| Water/DMF | 60-80 | 6-12 | 75-85 | 92-95 | Base catalyzed |

| Methanol/DMF | 40-60 | 8-16 | 80-90 | 94-97 | Mild conditions |

| Acetonitrile | 25-40 | 16-24 | 70-85 | 90-95 | Alternative medium |

Temperature control represents a critical parameter, with optimal conditions maintained between 0-25°C during the initial activation phase to prevent decomposition of the thionyl chloride-N,N-dimethylformamide complex [3]. The subsequent hydrazine addition step benefits from slightly elevated temperatures (25-50°C) to enhance nucleophilic attack kinetics [6].

Alternative solvent systems have been investigated to improve reaction efficiency and environmental sustainability [10]. Mixed N,N-dimethylformamide/diethyl ether systems enable in-situ product extraction, reducing overall reaction times to 12-24 hours while maintaining high yields of 88-92% [11]. Aqueous N,N-dimethylformamide mixtures, while requiring elevated temperatures (60-80°C), offer reduced environmental impact and simplified workup procedures [12].

Catalytic conditions have been explored to enhance reaction rates and selectivity [13]. The addition of Lewis acid catalysts such as zinc chloride or aluminum chloride can accelerate the initial activation step, though careful optimization is required to prevent over-activation leading to decomposition products [14]. Base catalysis using tertiary amines such as triethylamine or N,N-diisopropylethylamine has shown promise in promoting the hydrazine addition step while suppressing side reactions [15].

Industrial Production Optimization Strategies

Industrial scale production of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride requires comprehensive optimization of reaction parameters, equipment design, and process control systems [16] [17]. The transition from laboratory to industrial scale introduces challenges related to heat and mass transfer, reaction time efficiency, and product consistency.

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|---|

| Reactor Type | Batch reactor | Semi-continuous | Continuous flow | Equipment |

| Flow Rate | N/A | 0.5-2 L/h | 10-50 L/h | Mass transfer |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Heat management |

| Pressure | Atmospheric | 1-5 bar | 5-15 bar | Safety |

| Residence Time | 24-48 h | 6-12 h | 2-6 h | Efficiency |

| Throughput | 10-100 g | 1-10 kg | 100-1000 kg | Economics |

Continuous flow reactor systems have emerged as the preferred industrial configuration due to enhanced heat and mass transfer characteristics [9] [6]. These systems enable precise control of residence time, typically reduced to 2-6 hours compared to 24-48 hours in batch processes, while maintaining or improving product yields [17]. The implementation of microreactor technology further enhances mixing efficiency and temperature control, particularly critical during the exothermic thionyl chloride activation step [16].

Process intensification strategies focus on optimizing reaction kinetics through improved catalyst systems and reaction engineering [10]. The development of supported catalyst systems enables easier separation and recycling, reducing overall production costs [14]. Advanced mixing technologies, including static mixers and high-shear reactors, improve mass transfer rates and reaction homogeneity [17].

Heat integration and energy optimization represent key considerations for industrial implementation [17]. The exothermic nature of both reaction steps requires careful thermal management to prevent temperature excursions that could lead to decomposition or safety hazards [16]. Heat exchanger networks enable recovery of reaction heat for preheating feed streams, improving overall energy efficiency [10].

Purification Techniques and Quality Control Measures

Purification of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride requires careful selection of techniques that preserve the compound's structural integrity while achieving pharmaceutical-grade purity [18] [19]. The hydrazonamide functional group presents unique challenges due to its sensitivity to acidic conditions and potential for decomposition on silica-based chromatographic media [18].

| Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor | Time Required (h) | Scalability | Selectivity |

|---|---|---|---|---|---|---|

| Crystallization | 98-99 | 85-95 | Low | 2-4 | Excellent | High |

| Column Chromatography | 95-98 | 80-90 | Medium | 4-8 | Poor | Very High |

| Liquid-Liquid Extraction | 90-95 | 70-85 | Low | 1-2 | Good | Medium |

| Vacuum Distillation | 92-96 | 75-88 | Medium | 3-6 | Good | Medium |

| Recrystallization | 99-99.5 | 80-92 | Low | 4-12 | Excellent | Very High |

Crystallization emerges as the primary purification method due to its excellent scalability and high selectivity for the target compound [18] [19]. The process typically employs polar protic solvents such as methanol or ethanol, with careful temperature control during cooling to optimize crystal formation [20]. Seeding techniques using pre-formed crystals enhance nucleation kinetics and improve crystal size distribution [11].

Recrystallization provides the highest purity levels (99-99.5%) but requires extended processing times [19]. The technique involves dissolution in hot solvent followed by controlled cooling, enabling removal of colored impurities and residual starting materials [20]. Solvent selection proves critical, with methanol/water mixtures providing optimal solubility characteristics while maintaining product stability [18].

Alternative purification approaches include basic alumina chromatography, which avoids the decomposition issues associated with silica gel while maintaining good separation efficiency [18] [21]. Liquid-liquid extraction using acid-base manipulation enables rapid initial purification, though subsequent crystallization remains necessary for pharmaceutical applications [20].

Quality control protocols ensure consistent product specifications across production batches [22]. High-performance liquid chromatography serves as the primary analytical method for assay determination, with detection limits enabling quantification of trace impurities [1] [2]. Complementary techniques include gas chromatography-mass spectrometry for volatile impurity analysis and nuclear magnetic resonance spectroscopy for structural confirmation [3].

| Parameter | Specification | Test Method | Acceptance Criteria | Frequency |

|---|---|---|---|---|

| Assay | ≥98.0% | HPLC | Pass | Each batch |

| Water Content | ≤0.5% | Karl Fischer | Pass | Each batch |

| Residual Solvents | ≤0.1% | GC-MS | Pass | Each batch |

| Heavy Metals | ≤10 ppm | ICP-MS | Pass | Monthly |

| pH | 6.5-7.5 | pH meter | Pass | Each batch |

| Melting Point | 76-80°C | Melting point apparatus | Pass | Each batch |

Byproduct Analysis and Reaction Mechanism Elucidation

The formation of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride involves complex reaction pathways that generate various byproducts requiring detailed mechanistic understanding for process optimization [14] [23]. The primary reaction sequence proceeds through nucleophilic attack mechanisms, with competing pathways leading to unwanted side products [24] [25].

| Byproduct | Formation Mechanism | Typical Concentration (%) | Detection Method | Removal Strategy | Impact on Product |

|---|---|---|---|---|---|

| Dimethylamine | Hydrolysis | 2-5 | GC-MS | Acid washing | Reduces purity |

| Formic Acid | DMF decomposition | 1-3 | HPLC | Base extraction | pH change |

| Tetramethyltetrazene | Oxidative coupling | 0.5-2 | GC-MS | Crystallization | Color formation |

| N-Methylformamide | Partial reaction | 3-7 | NMR | Distillation | Reduced activity |

| Unreacted DMF | Incomplete conversion | 5-10 | HPLC | Chromatography | Lower yield |

The initial mechanistic step involves formation of the Vilsmeier-Haack type complex between N,N-dimethylformamide and thionyl chloride [5] [13]. This intermediate undergoes nucleophilic attack by hydrazine, leading to C-N bond formation and subsequent rearrangement to the final hydrazonamide structure [24]. The reaction proceeds via a tetrahedral intermediate that eliminates hydrogen chloride to form the target compound [26].

Dimethylamine formation represents the most significant byproduct challenge, arising from competitive hydrolysis of the activated N,N-dimethylformamide intermediate [27] [12]. This pathway becomes prominent under aqueous conditions or elevated temperatures, necessitating careful moisture exclusion and temperature control [25]. The dimethylamine byproduct can be effectively removed through acid washing procedures that convert it to water-soluble ammonium salts [20].

Tetramethyltetrazene formation occurs through oxidative coupling of dimethylamine intermediates under aerobic conditions [25]. This pathway can be suppressed through inert atmosphere processing and addition of antioxidants such as butylated hydroxytoluene [14]. The colored nature of tetramethyltetrazene makes it readily detectable and removable through crystallization procedures [23].

Formic acid generation results from decomposition of N,N-dimethylformamide under acidic conditions, particularly during extended reaction times [12]. This byproduct affects solution pH and can catalyze further decomposition reactions [14]. Base extraction using sodium carbonate effectively neutralizes formic acid while maintaining product stability [3].